![molecular formula C19H13ClN2 B5279662 (Z)-2-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-1-PHENYL-1-ETHENYL CYANIDE](/img/structure/B5279662.png)
(Z)-2-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-1-PHENYL-1-ETHENYL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-1-PHENYL-1-ETHENYL CYANIDE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrrole ring, a phenyl group, and a cyanide group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-1-PHENYL-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylhydrazine with acetophenone to form the corresponding hydrazone, which is then cyclized to produce the pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-1-PHENYL-1-ETHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-1-PHENYL-1-ETHENYL CYANIDE is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of (Z)-2-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-1-PHENYL-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired effect .
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLOROPHENYL)-1-CYCLOPROPANE-CARBONITRILE: Similar in structure but with a cyclopropane ring instead of a pyrrole ring.
1-(4-CHLOROBENZYL)-4-PIPERIDINYL METHANOL: Contains a piperidine ring and is used in different applications.
Uniqueness
The uniqueness of (Z)-2-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]-1-PHENYL-1-ETHENYL CYANIDE lies in its combination of a pyrrole ring, phenyl group, and cyanide group. This structure provides distinct reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
(Z)-3-[1-(4-chlorophenyl)pyrrol-2-yl]-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2/c20-17-8-10-18(11-9-17)22-12-4-7-19(22)13-16(14-21)15-5-2-1-3-6-15/h1-13H/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQJNCYGAAAPMY-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=CN2C3=CC=C(C=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(5E)-5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5279587.png)
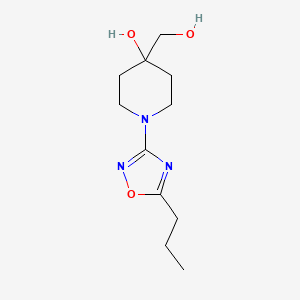
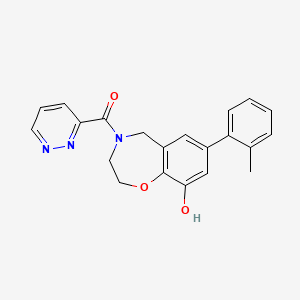
![N-[2-(acetylamino)ethyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5279606.png)
![2-methyl-4-(4-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5279613.png)
![2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5279626.png)
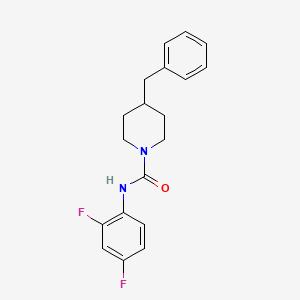
![5-{[4-[3-(aminomethyl)-1-pyrrolidinyl]-6-oxo-1(6H)-pyridazinyl]methyl}-N,N-dimethyl-2-furamide hydrochloride](/img/structure/B5279636.png)
![2-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanol](/img/structure/B5279641.png)


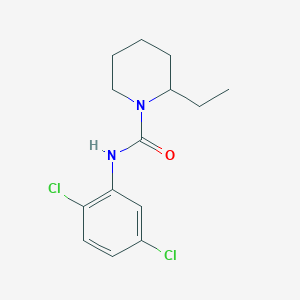
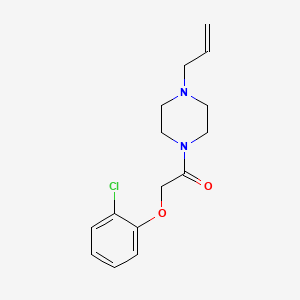
![4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5279670.png)
